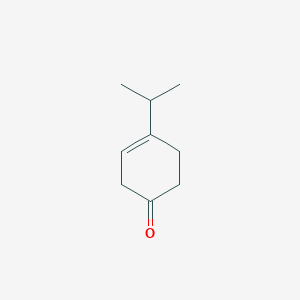
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a pyrrolidine ring, which is often found in natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the pyrrolidine ring via a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidincarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren, was zur Bildung neuer Verbindungen mit unterschiedlichen Eigenschaften führt.
Substitution: Der Benzodioxol- und der Pyrrolidinring können Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können stark variieren, von Raumtemperatur bis zu hohen Temperaturen, und können spezifische Lösungsmittel und Katalysatoren erfordern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können neue funktionelle Gruppen wie Halogene oder Alkylgruppen in das Molekül einführen.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidincarbonsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich seiner Auswirkungen auf Enzyme und zelluläre Prozesse.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie entzündungshemmende, krebshemmende und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen aufgrund seiner einzigartigen strukturellen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidincarbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Der Benzodioxol-Rest kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Der Pyrrolidinring kann ebenfalls eine Rolle bei der Bindungsaffinität und Spezifität der Verbindung für seine Zielstrukturen spielen.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring can also play a role in the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Benzodioxol-Derivate: Diese Verbindungen teilen den Benzodioxol-Rest und können ähnliche biologische Aktivitäten aufweisen.
Pyrrolidin-Derivate: Verbindungen, die den Pyrrolidinring enthalten, werden oft auf ihre pharmakologischen Eigenschaften untersucht.
Einzigartigkeit
Was 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidincarbonsäure auszeichnet, ist die Kombination des Benzodioxol- und des Pyrrolidinrings innerhalb eines einzigen Moleküls. Diese einzigartige Struktur kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen macht.
Eigenschaften
CAS-Nummer |
75810-48-9 |
|---|---|
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-14-11(15)5-8(13(16)17)12(14)7-2-3-9-10(4-7)19-6-18-9/h2-4,8,12H,5-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
VGQOMLZXAWLUNP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)
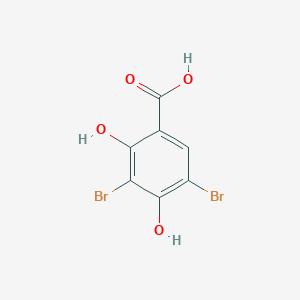

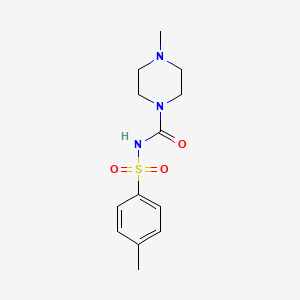

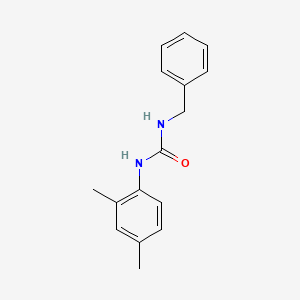


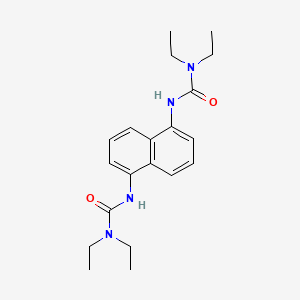
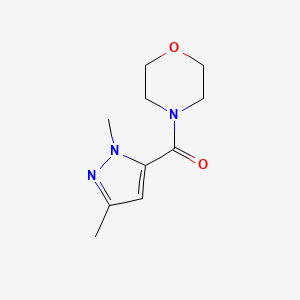
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
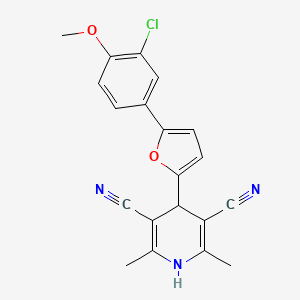
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
